Product packaging for Danielone(Cat. No.:CAS No. 90426-22-5)

Danielone

Cat. No.: B1198271
CAS No.: 90426-22-5
M. Wt: 212.2 g/mol
InChI Key: ZTBAPEIDNUHRNC-UHFFFAOYSA-N
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Description

Danielone is a naturally occurring phytoalexin first isolated from papaya fruit (Carica papaya) slices treated with copper salts . Its chemical structure is identified as 3′,5′-dimethoxy-4′-hydroxy-(2-hydroxy)acetophenone with a molecular weight of 212.20 g·mol⁻¹ and the CAS registry number 90426-22-5 . This compound has demonstrated significant research value due to its high antifungal activity, particularly against Colletotrichum gloesporioides, a pathogenic fungus of papaya, highlighting its role in plant defense mechanisms . Researchers utilize this compound to study plant-pathogen interactions and the natural chemical responses of plants to stress and disease. The compound is offered for Research Use Only (RUO) and is intended solely for laboratory research applications . It is not intended for diagnostic or therapeutic use, nor for administration to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O5 B1198271 Danielone CAS No. 90426-22-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90426-22-5

Molecular Formula

C10H12O5

Molecular Weight

212.2 g/mol

IUPAC Name

2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H12O5/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,11,13H,5H2,1-2H3

InChI Key

ZTBAPEIDNUHRNC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)C(=O)CO

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)CO

melting_point

145°C

Other CAS No.

90426-22-5

physical_description

Solid

Synonyms

3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone
danielone

Origin of Product

United States

Biosynthesis of Danielone

Precursor Molecules and Key Enzymes

The biosynthesis is believed to start with the amino acid L-phenylalanine. The key enzymes involved in the general phenylpropanoid pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), which convert L-phenylalanine into p-coumaroyl-CoA. Subsequent modifications, including hydroxylation and methylation, are carried out by enzymes such as hydroxylases and O-methyltransferases (OMTs). researchgate.net The final step, the α-hydroxylation of the direct precursor acetosyringone (B1664989), would require a specific hydroxylase.

Proposed Biosynthetic Pathway

This compound is a C6-C2 phenolic compound. Its biosynthesis is proposed to proceed through the following key stages, starting from the central phenylpropanoid pathway intermediate, p-coumaroyl-CoA:

Chain Shortening: The C6-C3 skeleton of p-coumaroyl-CoA is likely shortened to a C6-C2 skeleton. While several mechanisms for this exist in plants, one proposed route for similar compounds involves the hydration and subsequent retro-aldol cleavage of the propenyl side chain.

Formation of Acetovanillone: It has been suggested that acetosyringone is synthesized from feruloyl-CoA via acetovanillone. Feruloyl-CoA is a downstream product of p-coumaroyl-CoA following hydroxylation and methylation.

Conversion to Acetosyringone: Acetovanillone undergoes another hydroxylation and methylation, catalyzed by a hydroxylase and an O-methyltransferase, to yield acetosyringone.

Final Hydroxylation: The final step is the α-hydroxylation of the acetyl group of acetosyringone to form this compound. This reaction is likely catalyzed by a specific hydroxylase, possibly a cytochrome P450 monooxygenase.

Biosynthetic Pathways and Enzymatic Transformations

Proposed Biosynthesis of Danielone in Plant Systems

Although a definitive pathway has not been elucidated, a plausible biosynthetic route can be proposed based on the structure of this compound and known metabolic pathways in plants. It is hypothesized that the biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites, including flavonoids, lignins, and other phenolics.

The likely immediate precursor to this compound is acetosyringone (B1664989). mdpi.comrsc.orgresearchgate.net The structural similarity between acetosyringone and this compound suggests that the final step in the biosynthesis is the α-hydroxylation of acetosyringone. The phenylpropanoid pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to produce various phenolic compounds. It is conceivable that precursors within this pathway are channeled towards the formation of acetosyringone, which is then subsequently modified to yield this compound.

Table 1: Putative Steps in this compound Biosynthesis

StepPrecursorIntermediate/ProductGeneral Enzymatic Action
1PhenylalanineCinnamic AcidDeamination
2Cinnamic Acidp-Coumaric AcidHydroxylation
3p-Coumaric AcidCaffeic AcidHydroxylation
4Caffeic AcidFerulic AcidMethylation
5Ferulic Acid5-Hydroxyferulic AcidHydroxylation
65-Hydroxyferulic AcidSinapic AcidMethylation
7Sinapic AcidAcetosyringoneSide-chain modification
8AcetosyringoneThis compoundα-Hydroxylation

This table represents a generalized and proposed pathway. The exact intermediates and enzymatic steps leading to acetosyringone and subsequently this compound in Carica papaya have not been experimentally confirmed.

Characterization of Key Biosynthetic Enzymes and Genes

As the complete biosynthetic pathway of this compound is not yet known, the specific enzymes and the genes encoding them have not been characterized. Based on the proposed pathway, several classes of enzymes would be essential.

The conversion of acetosyringone to this compound would require a hydroxylase, likely a cytochrome P450 monooxygenase or a 2-oxoglutarate-dependent dioxygenase. These enzyme families are well-known for their roles in the hydroxylation of various secondary metabolites in plants. However, no specific enzyme has been isolated from Carica papaya and demonstrated to catalyze this reaction.

The genes encoding the enzymes of the phenylpropanoid pathway are well-documented in many plant species. It is expected that Carica papaya possesses a suite of genes for phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), O-methyltransferases (OMTs), and other enzymes necessary to produce the precursors of acetosyringone. Research into the genomics and transcriptomics of Carica papaya, particularly under stress conditions that induce phytoalexin production, would be necessary to identify candidate genes involved in this compound biosynthesis. Studies on papaya have identified genes related to the synthesis of other compounds, but not specifically for this compound. nih.govnih.gov

Precursor Incorporation and Metabolic Intermediates

Direct experimental evidence from precursor incorporation studies to trace the metabolic route to this compound in Carica papaya is lacking. Such experiments would involve feeding isotopically labeled precursors, such as labeled phenylalanine or acetosyringone, to papaya tissues and tracking the incorporation of the label into the this compound molecule.

The compound acetosyringone stands out as the most probable immediate precursor to this compound. mdpi.comrsc.orgresearchgate.net Acetosyringone itself is a well-known phenolic compound produced by various plants and is notable for its role in plant-pathogen interactions, including the activation of virulence genes in Agrobacterium tumefaciens. rsc.orgresearchgate.net The presence and role of acetosyringone in papaya, and its direct conversion to this compound, would need to be confirmed through metabolic profiling and enzymatic assays.

Other potential metabolic intermediates would be those of the core phenylpropanoid pathway leading to acetosyringone, as outlined in Table 1. These include cinnamic acid, p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. The metabolic flux through these intermediates towards this compound production in response to elicitors would provide crucial insights into the regulation of its biosynthesis.

Laboratory Chemical Synthesis of Danielone and Analogs

Historical Overview of Danielone Synthesis Methodologies

Following the isolation and characterization of this compound, the first laboratory syntheses were reported in the late 1990s and early 2000s. These initial routes established the foundational strategies for constructing the α-hydroxy ketone moiety on a syringyl core.

A notable early method was reported by Luis and Andrés in 1999. researchgate.netrsc.org This approach was recognized for its efficiency and simplicity, accomplishing the synthesis in three steps from the commercially available precursor, acetosyringone (B1664989). researchgate.net The key transformation was the direct α-hydroxylation of a protected ketone intermediate using a hypervalent iodine reagent. researchgate.net The researchers noted that more common methods for α-hydroxylation, such as the oxidation of enolates with molybdenum peroxide (MoOPH) or dioxygen, were unsuccessful for this specific substrate, leading to complex mixtures. researchgate.net

Modern Synthetic Strategies for this compound

Modern synthetic efforts, while not extensively published in the form of new total syntheses of this compound itself, build upon the principles established by these early routes. The focus lies on improving efficiency, selectivity, and the environmental profile of the synthesis, as well as extending the methodologies to produce novel analogs for structure-activity relationship studies.

The three-step synthesis developed by Luis and Andrés remains a benchmark for its efficiency and is the most cited method. researchgate.netrsc.org It represents a concise and effective strategy for the construction of this compound.

The synthesis begins with the protection of the phenolic hydroxyl group of acetosyringone (1). This is a critical step, as the free phenol (B47542) would interfere with the subsequent α-hydroxylation reaction. The protection was achieved by forming the potassium salt of the phenol, followed by reaction with chlorodimethyl ether to yield the protected intermediate (3). researchgate.net

The key step is the regioselective α-hydroxylation of the protected ketone. This was accomplished using Moriarty's methodology, which involves the reaction of the ketone with iodobenzene (B50100) diacetate in a mixture of methanol (B129727) and potassium hydroxide (B78521). researchgate.net This hypervalent iodine reagent facilitates the introduction of a hydroxyl group specifically at the α-position of the carbonyl group.

The final step is the deprotection of the phenolic group. Acidic treatment of the α-hydroxy ketone intermediate cleaves the protecting group, yielding the final product, this compound (4), which was reported to be identical to the natural product. researchgate.net

Synthesis of this compound from Acetosyringone

Step Starting Material Reagents and Conditions Product Yield

Regioselectivity: The synthesis of this compound is inherently a challenge of regioselectivity—specifically, how to functionalize the α-carbon of the acetyl group without affecting the aromatic ring or the phenolic hydroxyl group. The Luis and Andrés synthesis achieves this through a two-part strategy: protection and directed oxidation. researchgate.net By protecting the reactive phenol, side reactions are prevented. The use of iodobenzene diacetate then allows for the specific oxidation of the enolate at the α-carbon, a well-established transformation for α-hydroxylation of ketones. researchgate.net The development of regioselective methods for functionalizing variously substituted acetophenones remains an active area of research, often employing directing groups or specific catalysts to achieve site-selectivity. google.comnih.gov

Stereoselectivity: this compound itself is an achiral molecule and therefore does not require stereoselective synthesis. However, the synthesis of chiral analogs of this compound is a relevant objective for medicinal chemistry, as stereochemistry often plays a critical role in biological activity. Modern synthetic methods offer numerous pathways to create such analogs. For instance, the ketone group in this compound or its precursors could be a handle for introducing stereocenters. Asymmetric reduction of the ketone would produce a chiral diol, while asymmetric alkylation or aldol (B89426) reactions at the α-position could generate analogs with new, stereodefined carbon-carbon bonds. Biocatalysis, using enzymes like engineered alcohol dehydrogenases, offers a powerful tool for the stereoselective synthesis of α-hydroxy ketones and related chiral diols from prochiral starting materials. nih.govrsc.org

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves evaluating existing methods and identifying potential areas for improvement in terms of atom economy, waste reduction, and use of less hazardous substances. innovareacademics.infrontiersin.org

The historical synthesis by Luis and Andrés, while efficient, has aspects that could be improved from a green chemistry perspective. researchgate.net A significant drawback is the use of chlorodimethyl ether as a protecting group, which is a potent carcinogen and is strictly regulated. Modern synthetic chemistry aims to replace such hazardous reagents with safer alternatives or to develop "protecting-group-free" syntheses.

Furthermore, the use of solvents like toluene (B28343) and the generation of stoichiometric byproducts from the iodobenzene diacetate reagent are other areas for potential green improvement. While hypervalent iodine reagents are often considered greener than older methods using heavy metals like chromium or lead, the ideal "green" process would be catalytic. researchgate.net

A modern, greener approach to this compound synthesis might explore:

Catalytic Oxidation: Employing a catalytic system with a benign terminal oxidant (like H₂O₂ or even O₂) for the α-hydroxylation step would significantly reduce waste. rsc.orgacs.org

Biocatalysis: The use of enzymes, such as monooxygenases or engineered dehydrogenases, could offer a highly selective and environmentally friendly route to α-hydroxy ketones in aqueous media under mild conditions. nih.govacs.org

Alternative Solvents: Replacing conventional organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ could reduce the environmental impact of the process. rsc.org

Flow Chemistry: Continuous flow reactors can improve safety, efficiency, and scalability, particularly for reactions that are hazardous or difficult to control in batch processes. rsc.org

While a specific green synthesis of this compound has not been published, the broader field of green organic synthesis provides a clear roadmap for how such a process could be designed. innovareacademics.inmdpi.com

Molecular and Cellular Biological Activities and Mechanisms

Antifungal Activity Investigations

Danielone has been recognized for its potential as an antifungal agent. ejmanager.com As a phytoalexin, it is produced by plants in response to pathogen attacks, suggesting a key role in the plant's innate immune system. ejmanager.com

Specific Activity against Colletotrichum gloeosporioides

Colletotrichum gloeosporioides is a pathogenic fungus responsible for anthracnose disease in a variety of fruits, including papaya. Research has indicated that extracts from Carica papaya, containing this compound, exhibit inhibitory effects on the postharvest rots caused by C. gloeosporioides. While direct studies quantifying the specific activity of isolated this compound against this fungus are limited, the protective role of papaya extracts suggests that this compound is a contributing factor to this defense mechanism. The evaluation of antifungal activity often involves measuring the inhibition of mycelial growth and spore germination.

Table 1: General Methodologies for Assessing Antifungal Activity against Colletotrichum gloeosporioides

Assay TypeParameter MeasuredDescription
Mycelial Growth InhibitionEC50 (half maximal effective concentration)The concentration of a compound that inhibits 50% of the fungal mycelial growth. mdpi.com
Spore Germination AssayPercentage of germination inhibitionMeasures the ability of a compound to prevent fungal spores from germinating and forming germ tubes. jmb.or.kr
In Vivo TestingDisease severity and lesion sizeApplication of the compound to the host plant before or after inoculation with the pathogen to assess its protective or curative effects. researchgate.net

Broad-Spectrum Antifungal Potency Evaluations

While this compound is known for its antifungal properties, comprehensive studies detailing its broad-spectrum potency against a wide array of fungal species are not extensively documented in publicly available research. ejmanager.com Broad-spectrum antifungal agents are typically effective against both yeasts and molds. msdmanuals.com The evaluation of a compound's antifungal spectrum involves testing it against a panel of clinically and agriculturally relevant fungi.

Cellular and Molecular Mechanisms of Antifungal Action

The precise cellular and molecular mechanisms underlying this compound's antifungal activity are not yet fully elucidated. However, common mechanisms of action for antifungal compounds include membrane disruption and enzyme inhibition. nih.gov For instance, some antifungal agents interfere with the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, leading to increased membrane permeability and cell death. nih.gov Other compounds may inhibit key enzymes involved in metabolic pathways essential for fungal survival. nih.gov Further research is needed to determine if this compound acts through similar mechanisms, such as disrupting the fungal cell membrane or inhibiting specific enzymes crucial for pathogen viability.

Plant-Microbe Interaction Modulation

This compound plays a significant role in the complex communication between plants and microbes. This is particularly evident in its interaction with the soil bacterium Agrobacterium tumefaciens.

Activation of Agrobacterium tumefaciens Virulence Gene Expression

One of the most well-documented activities of this compound is its ability to induce the expression of virulence (vir) genes in Agrobacterium tumefaciens. molaid.com This bacterium is a natural genetic engineer that causes crown gall disease in plants by transferring a segment of its DNA (T-DNA) into the host genome. frontiersin.org The expression of the vir genes is a critical step in this process and is triggered by specific phenolic compounds released by wounded plant tissues. frontiersin.orgnih.gov this compound, being a phenolic compound, is recognized by the bacterial VirA/VirG two-component system, which in turn activates the entire vir regulon, initiating the infection process. frontiersin.org

Table 2: Phenolic Compounds Known to Induce Agrobacterium tumefaciens Virulence Genes

CompoundChemical Class
This compound (2,4'-di-O-acetylhydroxyacetosiringone)Acetophenone
Acetosyringone (B1664989)Acetophenone frontiersin.org
CatecholPhenol (B47542) nih.gov
Gallic acidPhenolic acid nih.gov
VanillinPhenolic aldehyde nih.gov

Elucidation of Intercellular Signaling Pathways in Plant-Pathogen Interactions

The interaction between this compound and A. tumefaciens is a classic example of intercellular signaling in plant-pathogen interactions. Plants have evolved sophisticated defense systems to recognize and respond to invading pathogens. nih.gov These systems often involve the perception of pathogen-associated molecular patterns (PAMPs) by plant receptors, leading to the activation of defense responses. genome.jp Pathogens, in turn, have developed strategies to overcome these defenses, often by manipulating host signaling pathways. nih.gov

The release of this compound by the plant, while intended as a defense molecule, is co-opted by A. tumefaciens as a signal to initiate its virulence program. This highlights the intricate and often adversarial nature of communication at the plant-microbe interface. The study of such interactions provides valuable insights into the molecular mechanisms governing plant disease and immunity. mdpi.com

Other Biological Activities and Mechanistic Studies

Investigations in in vitro Biological Systems (e.g., cell cultures, isolated enzyme assays)

This compound, a phytoalexin primarily isolated from the fruit of the Carica papaya plant, has been the subject of several in vitro investigations to determine its biological activities. discoveryjournals.orgresearchgate.net These studies, conducted in controlled laboratory settings, have highlighted its potential as an antifungal and anti-protozoal agent.

One of the most prominent activities reported for this compound is its antifungal effect. Research has shown that this compound exhibits significant antifungal activity against Colletotrichum gloeosporioides, a pathogenic fungus that affects papaya. discoveryjournals.orgsemanticscholar.org This suggests a role for this compound in the plant's natural defense mechanisms.

In addition to its antifungal properties, in vitro testing has revealed anti-protozoal capabilities. Specifically, studies using the ethyl acetate (B1210297) fraction of C. papaya leaves, which contains this compound, showed anti-plasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Further computational analyses, such as molecular docking, have been employed to explore the interactions of this compound at a molecular level, providing a theoretical basis for its observed biological effects. researchgate.netscribd.com

Table 1: Summary of In Vitro Biological Activities of this compound
Activity TypeTarget Organism/SystemObservationReference
AntifungalColletotrichum gloeosporioidesDemonstrated high antifungal activity against this pathogenic fungus. discoveryjournals.orgsemanticscholar.org
Anti-protozoal / Anti-plasmodialPlasmodium falciparumExtracts containing this compound showed activity against the malaria parasite. researchgate.net
Molecular InteractionComputational (Molecular Docking)Predicted to bind to specific protein targets, suggesting a mechanism for its biological effects. researchgate.netscribd.com

Identification and Characterization of Specific Molecular Targets

To understand the mechanisms underlying its biological activities, researchers have utilized computational methods to identify specific molecular targets of this compound. Network pharmacology and molecular docking studies, which simulate the interaction between a small molecule and protein targets, have been instrumental in this area. researchgate.net

These in silico analyses have predicted that this compound interacts with key enzymes involved in different biological pathways. Two specific molecular targets have been identified: Acetylcholinesterase (ACHE) and Nitric Oxide Synthase 2 (NOS2), also known as inducible nitric oxide synthase (iNOS). researchgate.net The binding affinity of this compound to its protein targets, a measure of how strongly the compound interacts with the protein, was calculated in these docking studies, with one report citing a binding affinity of -5.4 kcal/mol. scribd.com This computational evidence suggests a plausible mechanism of action by which this compound may exert its effects through the modulation of these specific enzymes.

Table 2: Identified Potential Molecular Targets of this compound
Molecular TargetTarget ClassMethod of IdentificationReported Binding Affinity (kcal/mol)Reference
Acetylcholinesterase (ACHE)Enzyme (Hydrolase)Network Pharmacology / Molecular Docking-5.4 researchgate.netscribd.com
Nitric Oxide Synthase 2 (NOS2)Enzyme (Oxidoreductase)Network Pharmacology / Molecular Docking-5.4 researchgate.netscribd.com

Elucidation of Downstream Signaling Pathways and Cellular Responses

While direct experimental elucidation of the downstream signaling pathways modulated by this compound is still an emerging area of research, the identification of its molecular targets offers significant insight into the potential cellular responses. The interaction of this compound with Acetylcholinesterase (ACHE) and Nitric Oxide Synthase 2 (NOS2) suggests an influence on cholinergic and nitric oxide signaling pathways, respectively. researchgate.net

Modulation of ACHE, an enzyme that degrades the neurotransmitter acetylcholine (B1216132), would directly impact cholinergic signaling. Inhibition of ACHE by this compound would lead to increased levels of acetylcholine, potentially affecting a wide range of physiological processes, including neurotransmission and inflammatory responses.

Similarly, interaction with NOS2 would affect the nitric oxide (NO) signaling pathway. NOS2 is responsible for producing nitric oxide, a critical signaling molecule in the immune system that mediates inflammatory and cytotoxic responses. By potentially modulating NOS2 activity, this compound could influence the cellular responses associated with inflammation and immunity. The cellular consequences of these interactions would be the alteration of signaling cascades that are dependent on acetylcholine and nitric oxide as second messengers.

Structural Modification and Structure Activity Relationship Sar Studies

Design and Synthesis of Danielone Derivatives and Analogs

The foundation for any SAR study is the ability to synthesize the parent compound and its designed analogs. While this compound is a naturally occurring phytoalexin found in papaya fruit, a laboratory synthesis has been developed, providing a route to access the core structure for further modification.

Synthesis of this compound

An efficient, three-step laboratory synthesis of this compound (also known as α-hydroxyacetosyringone) starting from the commercially available compound acetosyringone (B1664989) has been reported. The process involves the α-hydroxylation of the ketone. A key challenge in this synthesis is the presence of the reactive phenolic hydroxyl group, which must be protected before subsequent reactions.

The reported synthesis pathway is as follows:

Protection: The phenolic hydroxyl group of acetosyringone is protected. In one reported synthesis, this was achieved using chlorodimethyl ether to form a methoxymethyl (MOM) ether, yielding the intermediate 3',5'-dimethoxy-4'-methoxymethoxyacetophenone.

α-Hydroxylation: The protected acetosyringone then undergoes α-hydroxylation. One successful method employs iodobenzene (B50100) diacetate in the presence of potassium hydroxide (B78521) and methanol (B129727).

Deprotection: The protecting group (e.g., the MOM group) is removed under acidic conditions to yield the final product, this compound.

The table below summarizes the key compounds in this reported synthesis.

Compound NameStructureRole in Synthesis
Acetosyringone Acetosyringone structureStarting Material
3',5'-Dimethoxy-4'-methoxymethoxyacetophenone Protected Acetosyringone structureProtected Intermediate
This compound this compound structureFinal Product

Table 1: Key Compounds in the Laboratory Synthesis of this compound.

Despite the existence of a synthetic route for the parent compound, extensive research dedicated to the design and synthesis of a series of this compound derivatives specifically for SAR studies is not widely available in the reviewed scientific literature. The development of such analogs would be a critical next step in exploring its therapeutic potential.

Systematic Elucidation of Pharmacophoric Requirements for Specific Activities

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. rsc.org Identifying the pharmacophore of this compound is crucial for designing more potent antifungal agents. While dedicated SAR studies on a series of this compound analogs have not been extensively published, a hypothetical analysis based on its structure can suggest key features likely contributing to its antifungal activity.

The structure of this compound contains several key functional groups that may constitute its pharmacophore:

Phenolic Hydroxyl Group (-OH): This acidic proton can act as a hydrogen bond donor, a common interaction in ligand-receptor binding. Its presence is often critical for the antioxidant and antimicrobial activities of phenolic compounds.

Methoxy (B1213986) Groups (-OCH₃): The two methoxy groups at positions 3 and 5 influence the electron density of the aromatic ring and the lipophilicity of the molecule. Their steric bulk and potential for hydrogen bond acceptance could also play a role in target binding.

α-Hydroxy Ketone Moiety (-C(=O)CH₂OH): This feature provides both a hydrogen bond donor (the alcohol) and a hydrogen bond acceptor (the ketone). This arrangement is a known metal-chelating motif and can participate in various interactions with biological targets.

Systematic elucidation would involve synthesizing analogs where each of these groups is modified. For example, removing or relocating the phenolic hydroxyl, altering the methoxy groups to other ethers or alkyl chains, or modifying the α-hydroxy ketone could clarify which components are essential for its activity against fungi like Colletotrichum gloesporioides.

Computational Chemistry and Molecular Modeling in SAR Analysis (e.g., QSAR, molecular docking)

Computational techniques are powerful tools for accelerating drug discovery by predicting the activity of novel compounds and elucidating their interactions with biological targets. collaborativedrug.com Key methods include Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.govresearchgate.net A QSAR model can be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. researchgate.net For a compound series based on this compound, descriptors such as electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP) would be calculated for each analog and correlated with their measured antifungal activity. No specific QSAR studies for this compound derivatives were identified in the reviewed literature.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. bohrium.com This helps to understand the binding mode and predict binding affinity. For this compound, docking studies would require a 3D structure of a potential fungal protein target. A common target for antifungal agents is lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. bohrium.commdpi.com Docking this compound into the active site of C. gloesporioides CYP51, for example, could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of derivatives with improved binding. However, specific molecular docking studies focusing on this compound and its known fungal targets are not prominent in the available scientific literature.

The table below illustrates how these computational methods are applied in antifungal research, representing the type of work that could be undertaken for this compound.

Computational MethodApplication in Antifungal ResearchPotential Application for this compound
QSAR Developing predictive models for the antifungal activity of derivatives of chalcones, xanthones, and terpenoids. nih.govresearchgate.netnih.govPredict the antifungal activity of designed this compound analogs to prioritize synthesis.
Pharmacophore Modeling Identifying the essential 3D features required for activity against fungal targets like CYP51 and squalene (B77637) epoxidase. rsc.orgresearchgate.netDefine the key structural features of this compound responsible for inhibiting C. gloesporioides.
Molecular Docking Predicting the binding mode of triazoles, chromones, and other inhibitors to fungal enzymes like CYP51 and thymidylate synthase. bohrium.comresearchgate.netElucidate the binding interactions of this compound with its specific protein target(s).

Table 2: Application of Computational Methods in Antifungal Drug Discovery.

Advanced Analytical Methodologies in Danielone Research

Chromatographic Techniques for Isolation, Purification, and Quantification (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating Danielone from complex mixtures, purifying it for further analysis, and accurately quantifying its presence. These methods leverage differential affinities of compounds for a stationary phase and a mobile phase to achieve separation. willingdoncollege.ac.in

High-Performance Liquid Chromatography (HPLC) HPLC is a widely employed technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. longdom.orgscispace.com In the context of this compound research, HPLC would be utilized to isolate the compound from plant extracts or biological samples. Typically, reversed-phase HPLC (RPLC) is chosen due to its versatility in analytical separations, often employing C18 columns. longdom.orgmdpi.com Detection is commonly achieved using ultraviolet (UV) detectors, which monitor the absorbance of the analyte at specific wavelengths. mdpi.comnih.gov While specific chromatographic parameters for this compound were not detailed in the provided literature, general HPLC method development for similar compounds involves optimizing mobile phase composition (e.g., mixtures of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers), flow rate, and column temperature to achieve optimal resolution and retention time. scispace.commdpi.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful hyphenated technique particularly suited for the analysis of volatile and semi-volatile compounds. measurlabs.com It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. measurlabs.com GC-MS has been applied in metabolite profiling studies of plant extracts, including those from Daniella oliveri, where it helps determine bioactive compounds. dntb.gov.uaresearchgate.netwalshmedicalmedia.com For this compound, if it or its derivatives are sufficiently volatile or can be derivatized to become volatile, GC-MS could be used for its quantification and the identification of its degradation products or volatile metabolites. The technique can detect trace amounts of components, and thermal desorption can be coupled with GC-MS to reduce sample preparation steps by directly vaporizing and concentrating analytes from a solid matrix. measurlabs.com

Spectroscopic Techniques for Structural Elucidation and Characterization (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques provide crucial information about the molecular structure and characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an essential tool for the definitive structural elucidation of organic compounds. news-medical.net Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are employed. news-medical.net For this compound, ¹³C NMR spectral data is available in databases like PubChem. nih.gov These techniques allow researchers to determine the arrangement of atoms, connectivity, and functional groups within the this compound molecule by analyzing the chemical shifts, coupling constants, and correlations between different nuclei. NMR offers high analytical reproducibility and relatively simple sample preparation, making it a robust method for characterizing metabolites. news-medical.net

High-Resolution Mass Spectrometry (HRMS) High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular mass and elemental composition of this compound. bioanalysis-zone.com Unlike conventional mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, enabling the calculation of the 'exact mass.' bioanalysis-zone.com This precision is vital for confirming the molecular formula of this compound (C₁₀H₁₂O₅) and for distinguishing it from other compounds that might have the same nominal mass but different elemental compositions. bioanalysis-zone.com HRMS is widely applied in bioanalysis and metabolomics, capable of detecting a broad range of biomolecules. bioanalysis-zone.comillinois.edu Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), which often incorporates HRMS capabilities, is a common analytical method for highly selective and sensitive analysis of compounds in complex biological samples. mdpi.comnd.edu

Application of High-Resolution Techniques for Metabolite Profiling and Bioavailability Studies in Research Models

High-resolution analytical techniques are pivotal in understanding the biological fate of this compound, including its metabolic transformations and how much of the compound reaches systemic circulation.

Metabolite Profiling Metabolite profiling, or metabolomics, involves the comprehensive analysis of small molecules (metabolites) within a biological system. news-medical.net High-resolution techniques like HRMS (e.g., LC-HRMS) and NMR spectroscopy are extensively used for this purpose. news-medical.netwell-healthcare.comphysiology.org Metabolomics can be categorized into targeted and untargeted approaches. Targeted metabolomics focuses on the identification and quantification of specific known metabolites, while untargeted metabolomics aims for a comprehensive analysis of all small molecules present in a sample. news-medical.net For this compound, these techniques would be applied to identify and quantify its metabolites in various biological samples (e.g., plasma, urine, tissues) from research models, providing insights into its biotransformation pathways. HRMS imaging, for instance, can offer detailed chemical and spatial characterization of tissues in animal models, revealing the distribution of this compound and its metabolites. illinois.edu

Bioavailability Studies in Research Models Bioavailability studies assess the extent and rate at which an administered compound, such as this compound, is absorbed into the systemic circulation and becomes available at the site of action. longdom.orgmdpi.comcanada.ca These studies are crucial for understanding the pharmacokinetics of a compound. Bioanalytical methods, predominantly involving LC-MS/MS or HPLC with UV detection, are developed and validated to accurately quantify this compound concentrations in biological matrices like plasma, urine, or tissue homogenates. longdom.orgmdpi.comcanada.canih.govresearchgate.net

Research models for bioavailability studies include both in vitro and in vivo systems. In vitro models might involve cell cultures or enzyme systems to study metabolism and permeability. In vivo studies typically utilize animal models (e.g., rodents, non-human primates) to generate concentration-time profiles following administration. longdom.orgmdpi.comcanada.canih.govresearchgate.net The data obtained from these studies, such as peak plasma concentration (Cmax) and area under the curve (AUC), are used to determine the extent of absorption and systemic exposure of this compound. mdpi.com The development and validation of these bioanalytical methods adhere to stringent guidelines to ensure reliability and reproducibility of the results for pharmacokinetic assessments. canada.canih.govresearchgate.net

Table: Analytical Method Data for this compound Research (Illustrative)

While specific data for this compound's chromatographic retention times or detailed NMR chemical shifts were not found in the immediate search, the table below illustrates the types of data that would be generated and presented from the application of these analytical methodologies to this compound.

TechniqueApplicationTypical Parameters/Observations
HPLC Isolation, Purification, QuantificationColumn: C18 reversed-phase
Mobile Phase: Optimized gradient/isocratic (e.g., Acetonitrile/Water with buffer)
Detector: UV (e.g., 280 nm)
Retention Time: (Specific to this compound, e.g., X.X min)
GC-MS Quantification, Metabolite IdentificationColumn: Capillary column (e.g., DB-5ms)
Carrier Gas: Helium
Ionization: Electron Ionization (EI)
Mass Spectrum: Characteristic fragmentation pattern (e.g., m/z values, relative intensities)
NMR (¹H, ¹³C) Structural ElucidationSolvent: CDCl₃, D₂O (depending on solubility) hmdb.cacannabisdatabase.cahmdb.ca
¹H NMR: Chemical shifts (δ ppm), coupling constants (J Hz), integration for proton environment
¹³C NMR: Chemical shifts (δ ppm) for carbon backbone nih.gov
HRMS (LC-HRMS) Exact Mass Determination, Metabolite ProfilingIonization: Electrospray Ionization (ESI)
Mass Analyzer: Orbitrap, QTOF
Exact Mass: 212.06847348 Da (for C₁₀H₁₂O₅) nih.gov
Fragment Ions: (Specific m/z values and intensities for this compound and its metabolites)

Potential Research Applications and Translational Prospects

Development of Novel Agro-Chemicals (e.g., sustainable fungicides, plant protectants)

The search for sustainable and eco-friendly alternatives to synthetic pesticides has intensified interest in naturally derived compounds like Danielone. nih.gov this compound was originally isolated from papaya fruit, where it is produced in response to stressors, and it functions as a phytoalexin—a key component of the plant's innate immune system. nih.gov Its role as a natural plant protectant is underscored by its demonstrated efficacy as an antifungal agent.

Initial research has shown that this compound exhibits high antifungal activity against Colletotrichum gloeosporioides, a significant fungal pathogen that causes anthracnose disease in papaya and other tropical fruits. nih.govwikipedia.org This specific activity suggests that this compound could be a valuable natural blueprint for developing new fungicides. The development of natural product-derived pesticides is a promising avenue for creating more target-specific and biodegradable crop protection solutions. nih.gov

The potential of this compound in this area lies in its ability to inhibit pathogenic fungi, potentially reducing crop losses. Further research could focus on optimizing its formulation for field application, expanding the testing to a broader range of plant pathogens, and exploring its efficacy as a pre- or post-harvest treatment to extend the shelf life of produce. wisc.edu

Antifungal Activity Profile of this compound
Target OrganismType of OrganismObserved EffectSource Compound
Colletotrichum gloeosporioidesFungus (Plant Pathogen)High antifungal activityThis compound (from Papaya)

Utility as Chemical Probes for Dissecting Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems, providing invaluable insights into the functions of proteins and pathways. nih.govmdpi.com Due to its defined biological activity, this compound has the potential to be developed into a chemical probe for investigating the mechanisms of fungal pathogenesis and plant-microbe interactions.

To be an effective chemical probe, a molecule's precise mechanism of action must be understood. While this compound is known to inhibit fungal growth, the specific cellular targets it interacts with are an area for future research. agrogreat.com By identifying the fungal proteins or pathways that this compound perturbs, researchers could use it or its derivatives to:

Elucidate Fungal Virulence Mechanisms: If this compound inhibits a specific enzyme essential for fungal survival or infection, it could be used to study the role of that enzyme in the disease process. wisc.edu

Investigate Plant Defense Signaling: As a phytoalexin, this compound is part of a complex plant defense network. Labeled versions of this compound could help trace its transport and localization within plant tissues, shedding light on the regulation of chemical defense pathways.

Identify Novel Antifungal Targets: Uncovering how this compound works could reveal previously unknown vulnerabilities in fungal cells, providing new targets for the development of next-generation fungicides. researchgate.net

The development of this compound as a chemical probe would involve creating tagged derivatives (e.g., with fluorescent or affinity labels) that allow for visualization and isolation of its binding partners within cells, a common strategy in chemical biology. nih.gov

Identification as a Lead Compound for Bioactive Molecule Discovery

In drug and agrochemical development, a "lead compound" is a molecule with promising biological activity that serves as the starting point for chemical modification to create new and improved substances. danaher.comtechnologynetworks.com this compound possesses the key characteristics of a strong lead compound for developing novel bioactive molecules.

Its foundational structure, 2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, offers multiple sites for chemical modification. nih.gov The existence of a reported laboratory synthesis is a critical advantage, as it enables the production of the core structure and a wide array of derivatives for systematic testing. wikipedia.org

Structure-activity relationship (SAR) studies would be a central part of this process. researchgate.netresearchgate.net By synthesizing analogues of this compound and evaluating their antifungal activity, researchers can determine which parts of the molecule are essential for its function. This knowledge can then be used to design new compounds with enhanced properties, such as:

Increased Potency: Modifying functional groups to improve binding to the target site.

Broader Spectrum of Activity: Creating derivatives effective against a wider range of fungal pathogens.

Improved Physicochemical Properties: Enhancing stability, solubility, and uptake by the target organism. chimia.ch

This compound as a Lead Compound for SAR Studies
CompoundCore StructurePotential Modification SitesObjective of Modification
This compound (Lead)4'-hydroxy-3',5'-dimethoxy-acetophenonePhenolic hydroxyl group (4'-position)Investigate role in target binding; improve solubility
Analogue A4'-hydroxy-3',5'-dimethoxy-acetophenoneMethoxy (B1213986) groups (3',5'-positions)Determine impact of steric bulk and electronics on activity
Analogue B4'-hydroxy-3',5'-dimethoxy-acetophenoneAliphatic hydroxyl group (2-position)Assess importance for antifungal mechanism

Through such a medicinal chemistry approach, the natural antifungal properties of this compound can be systematically optimized, paving the way for a new class of agrochemicals derived from a natural product scaffold.

Future Research Directions and Emerging Paradigms for Danielone Studies

Systems Biology Approaches to Phytoalexin Function in Plant Ecosystems

The study of phytoalexins, which are low molecular weight antimicrobial compounds synthesized by plants in response to pathogen attack, can greatly benefit from systems biology approaches. researchgate.netscielo.br Danielone, as a phytoalexin, plays a critical role in plant defense mechanisms. researchgate.netresearchgate.net Applying systems biology to this compound research involves integrating diverse datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic understanding of its biosynthesis, regulation, and functional role within the complex plant ecosystem. nih.govazolifesciences.commdpi.commdpi.com

Future investigations could focus on:

Gene Regulatory Networks: Elucidating the specific genes and transcription factors that regulate this compound biosynthesis in response to various biotic (e.g., fungal infection) and abiotic stresses. nih.gov This would involve identifying key enzymatic steps and their genetic control points.

Metabolic Flux Analysis: Tracing the metabolic pathways that lead to this compound production, potentially using isotopic labeling, to understand the carbon and energy allocation within the plant during defense responses.

By integrating these molecular layers, researchers can develop predictive models of plant defense, potentially leading to strategies for enhancing natural resistance in crops.

Chemoenzymatic Synthesis and Biocatalysis for Sustainable Production

While a laboratory synthesis of this compound has been reported, future research can explore chemoenzymatic routes for its sustainable and efficient production. wikipedia.org Chemoenzymatic synthesis combines the precision and selectivity of enzymatic catalysis with the versatility of chemical synthesis, offering advantages such as milder reaction conditions, reduced waste generation, and high stereoselectivity. chemrxiv.orgnih.govnih.gov

Key research directions include:

Enzyme Discovery and Engineering: Identifying novel enzymes or engineering existing ones (e.g., through directed evolution or rational design) that can catalyze specific steps in this compound's biosynthetic pathway with high efficiency and yield. This could involve enzymes for specific hydroxylation, methylation, or condensation reactions.

Biocatalytic Cascade Reactions: Designing multi-enzyme cascade reactions to synthesize this compound from readily available precursors in a one-pot system, minimizing purification steps and maximizing atom economy.

Process Optimization: Developing scalable and economically viable biocatalytic processes for industrial production of this compound, which could include optimizing reaction conditions (temperature, pH, solvent), enzyme immobilization, and reactor design.

This focus on sustainable synthesis methods aligns with green chemistry principles and could provide an environmentally friendly alternative for obtaining this compound for research and potential applications.

Application of Advanced in vitro Model Systems for Biological Activity Screening (e.g., 3D cell cultures, organoids)

Traditional two-dimensional (2D) cell cultures often fail to fully recapitulate the complex physiological environment and cellular interactions found in vivo. frontiersin.orgbiocompare.com Given this compound's antifungal activity, future research should transition to advanced in vitro model systems for more accurate and predictive biological activity screening. nih.govwikipedia.orgchemicalbook.com

Research in this area could involve:

3D Fungal Culture Models: Developing three-dimensional (3D) fungal growth models (e.g., fungal spheroids or biofilms) to assess this compound's antifungal efficacy in a more physiologically relevant context, mimicking how fungi grow and interact in natural environments.

Plant Cell/Tissue Organoids: Establishing plant organoid models, particularly from papaya or other relevant host plants, to study this compound's effects on plant cells and tissues in a structured, multicellular environment. This would allow for a deeper understanding of its cellular targets and mechanisms of action within the plant. frontiersin.orgbiocompare.comrndsystems.comnih.govmoleculardevices.com

High-Throughput Screening Platforms: Integrating these 3D models into high-throughput screening (HTS) platforms to efficiently evaluate this compound's activity against a broad spectrum of plant pathogens or to identify synergistic effects with other compounds. frontiersin.orgbiocompare.com

These advanced models offer a more robust platform for understanding this compound's biological properties and potential as a biopesticide or defense enhancer.

Integration of Multi-Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) to this compound Research

The integration of multi-omics technologies provides a comprehensive view of biological systems by combining data from different molecular levels. nih.govazolifesciences.commdpi.commdpi.commetwarebio.com For this compound research, a multi-omics approach can provide unprecedented insights into its role in plant biology and defense.

Potential areas of investigation include:

Transcriptomics: Analyzing global gene expression changes in plants in response to this compound elicitation or pathogen challenge, identifying genes involved in its biosynthesis pathway and downstream defense responses.

Proteomics: Investigating changes in protein abundance and post-translational modifications in plants treated with this compound or exposed to pathogens, to identify proteins directly or indirectly affected by this compound.

Metabolomics: Profiling the complete set of metabolites in plant tissues under various conditions to identify novel precursors, intermediates, or co-occurring compounds related to this compound biosynthesis and function. metwarebio.com

Integrated Network Analysis: Combining data from transcriptomics, proteomics, and metabolomics to construct comprehensive molecular networks that illustrate the interplay between genes, proteins, and metabolites in this compound-mediated plant defense. This can reveal novel regulatory pathways and biomarkers. nih.govazolifesciences.commdpi.commetwarebio.com

Such integrated analyses are crucial for unraveling the complex molecular mechanisms by which this compound functions as a phytoalexin and its broader impact on plant physiology.

Investigation of this compound's Role in Broader Ecological and Agricultural Contexts

This compound's classification as a phytoalexin underscores its significance in plant defense and interactions within its natural ecosystem. nih.govresearchgate.netresearchgate.net Future research should expand beyond its direct antifungal activity to explore its broader ecological and agricultural implications.

Areas of focus include:

Plant-Microbe Interactions: Studying this compound's influence on the plant microbiome (e.g., rhizosphere and phyllosphere communities), as phytoalexins can modulate microbial populations and potentially foster beneficial associations.

Agricultural Applications: Exploring the potential of this compound, or its synthetic analogs, as a natural biopesticide or a component of integrated pest management strategies to enhance crop resistance against fungal diseases in agricultural settings. This could involve field trials and assessments of its efficacy and environmental impact.

Signaling and Communication: Researching whether this compound acts as a signaling molecule within the plant or between plants, influencing systemic acquired resistance or inter-plant communication in response to threats.

Understanding this compound's multifaceted role in these broader contexts can inform the development of sustainable agricultural practices and novel crop protection strategies.

Q & A

Q. What established synthetic routes exist for Danielone, and how can reaction conditions be systematically optimized for higher yields?

  • Methodological Answer: Begin with a literature review to identify existing protocols (e.g., Grignard reactions, catalytic cyclization). Use Design of Experiments (DoE) frameworks to vary parameters like temperature, solvent polarity, and catalyst loading. Monitor yields via HPLC or GC-MS, and apply response surface methodology to identify optimal conditions. Reproducibility requires detailed reporting of equipment (e.g., manufacturer, model) and raw material sources . For validation, cross-check spectral data (IR, NMR) against published benchmarks .

Q. Which spectroscopic techniques are most reliable for confirming this compound’s structural purity, and what criteria define acceptable data?

  • Methodological Answer: Combine 1^1H/13^13C NMR (≥400 MHz) to confirm bond connectivity and stereochemistry. High-resolution mass spectrometry (HR-MS) should show <5 ppm deviation for molecular ion peaks. Purity ≥95% via HPLC (C18 column, UV detection at λmax) is standard. Report instrument details (e.g., Bruker AVANCE III HD 600 MHz ). For novel derivatives, include X-ray crystallography to resolve ambiguities .

Advanced Research Questions

Q. How can contradictory reports on this compound’s biological activity (e.g., IC50 variability) be resolved methodologically?

  • Methodological Answer: Conduct a meta-analysis to identify variables influencing discrepancies (e.g., cell line heterogeneity, assay protocols). Replicate studies under controlled conditions, standardizing parameters like cell passage number, incubation time, and solvent controls. Use ANOVA or mixed-effects models to quantify variance sources. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. What computational strategies best predict this compound’s reactivity in non-equilibrium chemical environments?

  • Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and thermodynamics. Validate with kinetic studies (e.g., stopped-flow spectroscopy). For solvation effects, use implicit/explicit solvent models (e.g., COSMO-RS). Compare predictions against experimental data (e.g., Arrhenius plots) and refine force fields iteratively .

Data Contradiction Analysis Framework

Factor Analysis Tool Example from this compound Studies Reference
Experimental DesignDoE & Sensitivity AnalysisSolvent polarity impact on reaction pathway
Assay VariabilityMixed-effects ModelingIC50 differences across cell lines
Instrument CalibrationBland-Altman PlotsNMR chemical shift deviations

Methodological Best Practices

  • Reproducibility: Document all equipment (manufacturer, model), software (version, parameters), and material sources (e.g., Sigma-Aldrich, batch number) .
  • Data Validation: Use triplicate measurements with error margins ≤5%. For biological assays, include positive/negative controls in each plate .
  • Conflict Resolution: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.